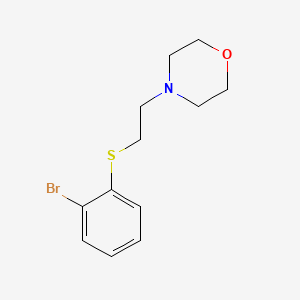

4-(2-((2-Bromophenyl)thio)ethyl)morpholine

Description

Properties

IUPAC Name |

4-[2-(2-bromophenyl)sulfanylethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNOS/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFOYZNPPHEMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCSC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 2 Bromophenyl Thio Ethyl Morpholine and Analogues

Strategies for Carbon-Sulfur Bond Formation in Related Thioethers

The construction of the C-S bond is the cornerstone of synthesizing thioethers. acsgcipr.org The primary approaches involve the reaction of an aryl halide with a thiol or a thiol equivalent. For the synthesis of 4-(2-((2-bromophenyl)thio)ethyl)morpholine, this would typically involve the reaction between a 2-bromophenylthiol derivative and a 4-(2-haloethyl)morpholine derivative. The two predominant catalytic methods for this transformation are palladium-catalyzed coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming C-S bonds, offering mild reaction conditions and broad functional group tolerance compared to classical methods. nih.govacs.org These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a base. acs.org

Pioneering work in this area has established that palladium(0) complexes are effective catalysts for the reaction between aryl halides and thiols. acs.org The choice of ligand is crucial for achieving high catalytic activity. While chelating bisphosphine ligands were initially favored, recent studies have shown that monophosphine ligands can lead to more effective catalysis at room temperature. nih.gov The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the thiolate, and finally reductive elimination to yield the aryl thioether and regenerate the catalyst. nih.gov

Various palladium sources and ligands have been successfully employed. For instance, the combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a phosphine (B1218219) ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) is a common catalytic system. acs.org The use of thiol surrogates, such as triisopropylsilanethiol (B126304) (TIPS-SH), has also been developed to avoid the use of volatile and malodorous thiols, allowing for one-pot syntheses of unsymmetrical diaryl thioethers from two different aryl halides. nih.gov Indium tri(organothiolate)s have also emerged as effective nucleophilic partners in palladium-catalyzed C-S cross-coupling, demonstrating high atom efficiency and selectivity. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed C-S Coupling Conditions

| Catalyst System | Base | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / dppf | (i-Pr)₂NEt | DMA | 60 °C | Effective for coupling thiols with resin-bound aryl iodides. | acs.org |

| Pd(dba)₂ / AlPhos (L5) | NaOtBu | Toluene | Room Temp | Monophosphine ligand enables room temperature coupling of aryl bromides. | nih.gov |

| Pd(OAc)₂ / Xantphos | DIPEA | DMF | 100 °C | Utilizes indium tri(organothiolate)s as nucleophiles. | organic-chemistry.org |

| CyPF-tBu-Pd-G3 | CsF | Dioxane | 100 °C | One-pot synthesis using TIPS-SH as a thiol surrogate. | nih.gov |

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SₙAr) provides a direct, often metal-free, pathway to aryl thioethers. rsc.org This method is most effective when the aryl halide is "activated" by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group. researchgate.netjst.go.jp The reaction proceeds via a Meisenheimer complex intermediate. jst.go.jp

For less activated aryl halides, harsher conditions are traditionally required. However, recent advancements have enabled SₙAr reactions under milder conditions. The choice of solvent and base is critical; systems like potassium carbonate in DMAc (N,N-dimethylacetamide) or potassium tert-butoxide in DMF have been shown to promote the reaction of thiols with even less reactive electron-poor aryl halides at temperatures from room temperature to 60 °C. rsc.orgjst.go.jp For particularly challenging substrates like aryl fluorides, the addition of a phase-transfer catalyst such as 18-crown-6-ether can facilitate the substitution. jst.go.jpnih.gov These methods offer an environmentally benign and cost-effective alternative to metal-catalyzed reactions. jst.go.jp

Table 2: Examples of Nucleophilic Substitution Conditions for Thioether Synthesis

| Aryl Halide Type | Base | Solvent | Additive | Temperature | Reference |

|---|---|---|---|---|---|

| Electron-poor aryl chlorides/bromides | K₂CO₃ | DMAc | None | RT - 60 °C | rsc.org |

| Activated aryl chlorides/fluorides | t-BuOK | DMF | None | 0 - 25 °C | jst.go.jp |

| Halogen-activated aryl fluorides | t-BuOK | DMF | 18-crown-6-ether | 25 °C | jst.go.jpnih.gov |

| Nitro-activated aryl halides | K₃PO₄ | Not specified | None | Not specified | researchgate.net |

Synthesis of Morpholine-Containing Precursors

The synthesis of the target molecule requires a morpholine-containing electrophile, such as 4-(2-bromoethyl)morpholine (B1270460) or its chloro-analogue. These precursors are typically synthesized from 2-morpholinoethanol (B138140).

Methods for 4-(2-Bromoethyl)morpholine Synthesis

The conversion of an alcohol to an alkyl bromide is a standard organic transformation. One common method involves the Appel reaction, where triphenylphosphine (B44618) and a bromine source like carbon tetrabromide are used. For example, treating 2-morpholin-4-yl-ethanol with carbon tetrabromide and triphenylphosphine in dichloromethane (B109758) yields 4-(2-bromoethyl)morpholine as a colorless oil after purification.

Another route is through the corresponding hydrochloride salt. 4-(2-Chloroethyl)morpholine (B1582488) hydrochloride can be prepared in high yield by reacting 2-morpholinoethanol with thionyl chloride in benzene. prepchem.com This hydrochloride can then be neutralized and potentially converted to the bromide derivative if needed. The free base, 4-(2-chloroethyl)morpholine, is obtained by treating the hydrochloride salt with a base like sodium hydroxide. prepchem.com A direct synthesis of 4-(2-chloroethyl)morpholine from 2-morpholinoethanol can also be achieved using thionyl chloride in dichloromethane with a catalytic amount of DMF, followed by a basic workup. chemicalbook.com

Table 3: Synthesis of 4-(2-Haloethyl)morpholine Precursors

| Product | Starting Material | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-(2-Bromoethyl)morpholine | 2-Morpholin-4-yl-ethanol | CBr₄, PPh₃ | Dichloromethane | ~59% | |

| 4-(2-Chloroethyl)morpholine hydrochloride | 2-Morpholinoethanol | Thionyl chloride (SOCl₂) | Benzene | 98.7% | prepchem.com |

| 4-(2-Chloroethyl)morpholine | 2-Morpholinoethanol | Thionyl chloride (SOCl₂), DMF (cat.) | Dichloromethane | 74% | chemicalbook.com |

| 4-(2-Chloroethyl)morpholine | 4-(2-Chloroethyl)morpholine hydrochloride | NaOH | Water/Toluene | Not specified | prepchem.com |

Multi-Step Synthesis Pathways for Complex Morpholine (B109124) Derivatives

The construction of complex molecules like this compound relies on multi-step synthetic sequences. A plausible and efficient pathway would involve the initial, separate synthesis of the two key precursors: 2-bromobenzenethiol and 4-(2-haloethyl)morpholine.

Preparation of 2-Bromobenzenethiol: This sulfur-containing nucleophile can be challenging to prepare and handle due to its odor and susceptibility to oxidation. acs.org A classical approach involves the diazotization of 2-bromoaniline (B46623) followed by reaction with a sulfur source. acs.org More modern methods focus on creating stable and odorless 2-bromobenzenethiol equivalents. One such strategy is the bromothiolation of aryne intermediates using potassium xanthates, which provides aryl xanthates that can be converted to the thiol in situ. acs.orgacs.org

Preparation of 4-(2-Haloethyl)morpholine: As detailed in section 2.2.1, this electrophilic precursor is readily accessible from 2-morpholinoethanol.

Coupling Reaction: The final step is the C-S bond formation between 2-bromobenzenethiol (or its thiolate, generated in situ with a base) and 4-(2-haloethyl)morpholine. This is a nucleophilic substitution reaction where the sulfur atom displaces the halide. Given that this is a reaction between an aryl thiol and an alkyl halide, it generally proceeds under basic conditions without the need for a transition metal catalyst.

This modular approach allows for the synthesis of a wide variety of analogues by simply changing the starting aryl thiol or the N-substituted ethanolamine.

Reaction Conditions and Optimization

Optimizing reaction conditions is paramount for achieving high yields and purity while minimizing reaction times and byproducts. researchgate.net For the C-S coupling step, several factors must be considered.

Base: The choice of base is critical for deprotonating the thiol to form the more nucleophilic thiolate anion. For SₙAr reactions, strong bases like t-BuOK or DBU can significantly accelerate the reaction. jst.go.jpresearchgate.net For palladium-catalyzed couplings, inorganic bases like K₂CO₃ or organic amines like DIPEA are commonly used. acs.orgrsc.org The strength (pKa) of the base can directly impact the reaction rate and yield. researchgate.net

Solvent: Polar aprotic solvents like DMF, DMAc, and DMSO are often preferred as they can dissolve the reactants and stabilize charged intermediates formed during the reaction. rsc.orgjst.go.jp The choice of solvent can be crucial for the success of both SₙAr and metal-catalyzed reactions. jst.go.jp

Temperature: While many modern catalytic systems aim for room-temperature reactions, heating is often necessary to drive the reaction to completion, particularly for less reactive substrates. nih.govrsc.org Optimization involves finding the lowest possible temperature that provides a reasonable reaction rate.

Catalyst/Ligand (for catalyzed reactions): In palladium-catalyzed reactions, screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is essential. The ligand influences the stability, solubility, and reactivity of the catalytic species. nih.gov

Careful optimization of these parameters, often through systematic screening, is necessary to develop a robust and efficient synthesis for the target compound and its analogues. acs.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.govnih.gov This technology is particularly advantageous in the synthesis of heterocyclic compounds, including morpholine and phenothiazine (B1677639) derivatives. mdpi.comnih.gov The synthesis of this compound and its analogues can be efficiently achieved through a microwave-assisted C-S cross-coupling reaction. rsc.org

This approach typically involves the reaction of a thiol with an aryl halide in the presence of a catalyst and a base, irradiated with microwaves. For the synthesis of the title compound, the likely starting materials would be 2-bromothiophenol (B30966) and a suitable 2-(morpholino)ethyl halide, such as 4-(2-chloroethyl)morpholine or 4-(2-bromoethyl)morpholine. The reaction is a nucleophilic substitution, where the thiol group displaces the halide on the morpholine side chain, or a copper- or palladium-catalyzed cross-coupling reaction.

Microwave irradiation facilitates the rapid heating of the reaction mixture to the desired temperature, which can significantly reduce the reaction time from hours to minutes. researchgate.netomair-a-khan.com For instance, the synthesis of related benzothiazole (B30560) derivatives under microwave irradiation was completed in a much shorter time and with higher yields compared to conventional heating. researchgate.net Similarly, the synthesis of various heterocyclic systems, such as azole-fused pyrimidinones (B12756618) and benzodifuran-based bis(N-(het)arylthiazol-2-amine) derivatives, has been successfully achieved using copper catalysts under microwave conditions. mdpi.com

The general procedure for a microwave-assisted synthesis of this compound would involve charging a microwave reactor vessel with 2-bromothiophenol, 4-(2-haloethyl)morpholine, a suitable catalyst (e.g., a copper or palladium salt), a base, and a solvent. The mixture is then subjected to microwave irradiation at a specific temperature and power for a short duration. After completion, the product is isolated and purified using standard techniques like column chromatography.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Reactions

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Quinoline (B57606) Synthesis | Several hours of reflux | 10-20 minutes at 150-250°C | nih.gov |

| Bicyclic 2-Pyridone Synthesis | 2 days | 3 + 2 minutes | researchgate.net |

| Benzothiazole Synthesis | Longer reaction times, lower yields | Shorter reaction times, higher yields | researchgate.net |

| Hydrazonothiazolidinyl Acetic Acid Synthesis | High reaction time, poor yield | Shorter reaction time, high yield | kuleuven.be |

Solvent and Reagent Selection

The choice of solvent and reagents, including the catalyst and base, is crucial for the successful synthesis of this compound and its analogues, significantly impacting the reaction yield and purity of the final product.

Solvent Selection:

The solvent plays a critical role in dissolving the reactants and facilitating the interaction between the catalyst and the substrates. For C-S cross-coupling reactions, polar aprotic solvents are often preferred.

Acetonitrile (CH3CN): Has been successfully used in the microwave-assisted C-S cross-coupling reaction of thiols with 2-(4-bromophenyl)-benzothiazole, employing a CuI catalyst. rsc.org

Dimethylformamide (DMF): A common solvent for copper-catalyzed cross-coupling reactions, including the synthesis of azole-fused pyrimidinones under microwave irradiation. mdpi.com

Dioxane: Utilized in the copper-catalyzed synthesis of benzodifuran-based bis(N-(het)arylthiazol-2-amine) derivatives. mdpi.com

Ethanol/Water: A greener solvent system that has been employed in Pd/CuO nanoparticle-catalyzed Heck coupling reactions under microwave conditions. mdpi.com

Solvent-Free Conditions: In some cases, solvent-free or "dry media" reactions under microwave irradiation can be highly efficient, reducing waste and simplifying purification. researchgate.netresearchgate.net

Reagent Selection:

The selection of an appropriate catalyst and base is paramount for an efficient C-S cross-coupling reaction.

Catalyst:

Copper-based catalysts: Copper(I) iodide (CuI) is a commonly used, inexpensive, and efficient catalyst for Ullmann-type C-S cross-coupling reactions under microwave irradiation. rsc.orgmdpi.com Copper(I) oxide (Cu2O) has also been shown to be effective. mdpi.com

Palladium-based catalysts: Palladium complexes are also highly effective for C-S bond formation, though they can be more expensive than copper catalysts. The mechanism of palladium-catalyzed coupling of aryl halides with thiols has been extensively studied. researchgate.net

Base:

The base is required to deprotonate the thiol, generating the more nucleophilic thiolate anion.

Potassium Carbonate (K2CO3): A widely used inorganic base in both copper- and palladium-catalyzed cross-coupling reactions under microwave conditions. nih.govrsc.orgmdpi.com

Cesium Carbonate (Cs2CO3): Another effective base for C-S coupling reactions. mdpi.com

Triethylamine (Et3N): A common organic base used in the synthesis of morpholine acetamide (B32628) derivatives. mdpi.com

The optimization of these parameters is essential to achieve high yields and purity of the desired product. For instance, in the synthesis of new acetamide derivatives of primary and secondary amines, microwave irradiation was shown to significantly reduce reaction times and improve yields. mdpi.com

Table 2: Reagent and Solvent Effects in Analogous C-S Cross-Coupling Reactions

| Catalyst | Base | Solvent | Reaction Conditions | Product Type | Reference |

| CuI | K2CO3 | Acetonitrile | Microwave, 80°C, 25-35 min | Aryl thioethers | rsc.org |

| Cu powder | K2CO3 | DMF | Microwave, 100°C, 1h | Azole-fused pyrimidinones | mdpi.com |

| CuI | Cs2CO3 | Dioxane | Microwave, 100°C, 15-25 min | bis(N-(het)arylthiazol-2-amine)s | mdpi.com |

| Pd/CuO NPs | K2CO3 | Ethanol/Water (1:1) | Microwave, 150°C, 10 min | Heck coupling products | mdpi.com |

| None | K2CO3 | Silica gel (solid support) | Microwave | Phenothiazine derivative | nih.gov |

Spectroscopic and Structural Characterization of 4 2 2 Bromophenyl Thio Ethyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms within 4-(2-((2-Bromophenyl)thio)ethyl)morpholine can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the morpholine (B109124) ring, the ethyl bridge, and the 2-bromophenyl group are expected.

The four protons on the carbon atoms adjacent to the oxygen of the morpholine ring (O(CH₂)₂) typically appear as a triplet at approximately 3.70-3.90 ppm. tandfonline.com The four protons on the carbon atoms adjacent to the nitrogen of the morpholine ring (N(CH₂)₂) are also expected to show a triplet, but at a slightly upfield position, around 2.50-2.70 ppm. tandfonline.com

The ethyl bridge protons would likely present as two distinct triplets. The two protons adjacent to the sulfur atom (-S-CH₂-) would be expected in the region of 3.10-3.30 ppm, while the two protons adjacent to the morpholine nitrogen (-N-CH₂-) would likely appear around 2.70-2.90 ppm.

The aromatic protons of the 2-bromophenyl group will exhibit a complex multiplet pattern in the range of 7.00-7.60 ppm due to their distinct chemical environments and spin-spin coupling. Specifically, the proton ortho to the bromine atom is expected to be the most downfield.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic-H | 7.00 - 7.60 | Multiplet |

| O-(CH₂)₂- | 3.70 - 3.90 | Triplet |

| -S-CH₂- | 3.10 - 3.30 | Triplet |

| -N-CH₂- (ethyl) | 2.70 - 2.90 | Triplet |

| N-(CH₂)₂- | 2.50 - 2.70 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals for each carbon atom are anticipated.

The carbon atoms of the morpholine ring are expected to appear at characteristic chemical shifts. The carbons adjacent to the oxygen atom (O-CH₂) are typically found around 66.0-67.0 ppm, while the carbons adjacent to the nitrogen atom (N-CH₂) are expected in the range of 53.0-54.0 ppm. tandfonline.com

The ethyl bridge carbons would give rise to two signals. The carbon attached to the sulfur atom (-S-CH₂) would likely be observed around 30-35 ppm, and the carbon attached to the nitrogen atom (-N-CH₂) would be expected in the 55-60 ppm region.

The carbon atoms of the 2-bromophenyl group will have signals in the aromatic region (120-140 ppm). The carbon atom directly bonded to the bromine atom (C-Br) is expected to have a chemical shift in the lower end of this range, around 122-124 ppm.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic-C | 120 - 140 |

| O-CH₂ | 66.0 - 67.0 |

| -N-CH₂- (ethyl) | 55 - 60 |

| N-CH₂ | 53.0 - 54.0 |

| -S-CH₂- | 30 - 35 |

| C-Br | 122 - 124 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can determine the exact mass of the parent ion, allowing for the calculation of the molecular formula. For this compound (C₁₂H₁₆BrNOS), the calculated monoisotopic mass is approximately 301.0218 m/z. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity separated by 2 m/z units (M+ and M+2).

Common fragmentation pathways would likely involve the cleavage of the ethyl bridge and the loss of the morpholine group, leading to characteristic fragment ions.

| Ion | Calculated m/z | Description |

| [M]⁺ | ~301.0218 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | ~303.0197 | Molecular ion with ⁸¹Br |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

The C-H stretching vibrations of the aliphatic methylene groups in the morpholine ring and the ethyl bridge would appear in the range of 2850-2960 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring would produce a strong band around 1115-1125 cm⁻¹. The C-N stretching of the tertiary amine in the morpholine ring would be observed in the 1200-1020 cm⁻¹ region.

Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range. The C-Br stretching vibration would be expected in the low-frequency region, typically between 500 and 600 cm⁻¹.

| Functional Group | Expected Absorption Band (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1200 - 1020 |

| C-O-C Stretch | 1115 - 1125 |

| C-S Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Chromatographic Purity Assessment

To ensure the purity of a synthesized compound, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common methods for assessing the purity of organic molecules like this compound.

In an HPLC analysis, a reversed-phase column (such as a C18 column) would typically be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The compound would be detected by a UV detector, likely at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm). A pure sample would show a single major peak in the chromatogram.

For GC analysis, a capillary column with a non-polar stationary phase would be suitable. The purity is determined by the area percentage of the main peak in the gas chromatogram. The presence of any significant secondary peaks would indicate impurities.

Biological Activity and Pharmacological Potential of 4 2 2 Bromophenyl Thio Ethyl Morpholine

Broad-Spectrum Biological Investigations of Morpholine (B109124) Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical, metabolic, and biological properties. Its presence in numerous bioactive molecules and approved drugs underscores its significance. The versatility of the morpholine nucleus allows for a wide range of chemical modifications, leading to derivatives with diverse pharmacological activities. These activities stem from the ability of the morpholine moiety to interact with various biological targets, including enzymes and receptors, and to enhance the pharmacokinetic profiles of drug candidates. Research has demonstrated that morpholine derivatives exhibit a broad spectrum of biological actions, including antimicrobial, anti-inflammatory, anticancer, and neurological effects.

While no specific antimicrobial data exists for 4-(2-((2-Bromophenyl)thio)ethyl)morpholine , the broader class of morpholine derivatives has shown significant promise as antimicrobial agents. The morpholine scaffold has been incorporated into various molecular structures to develop compounds with potent antibacterial and antifungal properties.

Antibacterial Activity:

Morpholine derivatives have been synthesized and evaluated against a range of Gram-positive and Gram-negative bacteria. For instance, certain 4-(2-aminoethyl) morpholine derivatives have demonstrated good inhibitory action against several bacterial strains. Similarly, novel 1,3-thiazine-2-amines containing a morpholine nucleus have exhibited excellent antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The mechanism of action for some morpholine-containing compounds involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall synthesis.

Antifungal Activity:

The morpholine ring is a key component of several agricultural and clinical antifungal agents. These compounds often act by inhibiting sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of the fungal cell membrane. For example, amorolfine, a morpholine derivative, is used clinically to treat fungal infections of the nails. The structural diversity of synthetic morpholine derivatives has led to the discovery of compounds with activity against various fungal species, including Aspergillus flavus and Rhizopus.

Table 1: Illustrative Antibacterial Activity of Selected Morpholine Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) |

| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | S. aureus | 6.25 - 200 |

| B. subtilis | 6.25 - 200 | |

| E. coli | 6.25 - 200 | |

| P. aeruginosa | 6.25 - 200 | |

| 4-(2-(N-(2-chlorobenzyl/4-bromobenzyl) arylsulfamoyl)ethyl) morpholine | Gram-negative strains | Good inhibitory action |

Note: This table presents data for various morpholine derivatives and is for illustrative purposes only. No data is available for this compound.

Although there is no specific information on the enzyme inhibitory activity of This compound , morpholine derivatives are widely recognized for their potential to inhibit a variety of enzymes involved in different pathological processes. The morpholine ring can be an integral part of the pharmacophore that binds to the active site of an enzyme.

Morpholine-based compounds have been investigated as potential inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). Inhibition of AChE, which breaks down the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. Several novel 4-N-phenylaminoquinoline derivatives containing a morpholine group have been synthesized and shown to be potent, mixed-type AChE inhibitors.

MAO enzymes are involved in the metabolism of monoamine neurotransmitters like serotonin and dopamine. Inhibition of MAO is a therapeutic approach for depression and Parkinson's disease. Certain morpholine derivatives have shown the ability to inhibit MAO, highlighting their potential in the development of new antidepressant and anti-neurodegenerative agents.

The cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Research has shown that the incorporation of a morpholine moiety can enhance the selective inhibition of COX-2, the isoform associated with inflammation, which could lead to anti-inflammatory agents with fewer gastrointestinal side effects.

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications related to hyperpigmentation. While specific data on This compound is unavailable, other heterocyclic compounds containing sulfur and nitrogen have been explored as tyrosinase inhibitors. The structural features of the target compound suggest that this is a potential area for future investigation.

Table 2: Illustrative Enzyme Inhibition by Selected Morpholine Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition (IC₅₀) |

| 4-N-phenylaminoquinoline-morpholine hybrids | Acetylcholinesterase (AChE) | 1.94 ± 0.13 µM |

| Butyrylcholinesterase (BChE) | 28.37 ± 1.85 µM | |

| Morpholine-acetamide derivatives | Carbonic Anhydrase | 8.12 - 11.13 µM |

Note: This table presents data for various morpholine derivatives and is for illustrative purposes only. No data is available for this compound.

While the neurological effects of This compound have not been specifically studied, the morpholine scaffold is a common feature in many centrally acting drugs. The physicochemical properties of the morpholine ring, such as its ability to modulate lipophilicity and form hydrogen bonds, can improve a compound's ability to cross the blood-brain barrier.

Morpholine derivatives have been designed to interact with a variety of targets in the central nervous system (CNS). For example, they have been developed as inhibitors of serotonin and noradrenaline reuptake for the treatment of depression and other mood disorders. The stereochemistry and substitution pattern on the morpholine and associated rings play a crucial role in determining the potency and selectivity of these compounds.

Furthermore, morpholine-containing compounds have been investigated for their potential in treating neurodegenerative diseases by targeting enzymes like AChE and MAO, as discussed previously. Their ability to modulate multiple targets involved in neurodegenerative pathways makes them attractive candidates for the development of multi-target-directed ligands.

Effects on Neurological Systems

Anticonvulsant Activity

While this compound is primarily recognized for its anxiolytic and neuroprotective effects, its potential anticonvulsant properties have also been a subject of interest. mdpi.com The evaluation of anticonvulsant activity in preclinical research predominantly relies on standardized animal models that simulate different types of human seizures. The two most common screening models are the maximal electroshock (MES) seizure test and the pentylenetetrazole (PTZ) induced seizure test. nih.govmeliordiscovery.com

The MES test is considered a model for generalized tonic-clonic seizures. nih.gov In this procedure, an electrical stimulus is applied to induce a maximal seizure, characterized by a tonic extension of the hind limbs. slideshare.net The ability of a test compound to prevent this tonic hindlimb extension is a key indicator of its potential efficacy against generalized seizures. nih.govslideshare.net

The PTZ-induced seizure model, on the other hand, is used to identify compounds that may be effective against absence (petit mal) seizures. meliordiscovery.com Pentylenetetrazole is a GABA receptor antagonist that induces myoclonic and clonic seizures. meliordiscovery.com The effectiveness of a potential anticonvulsant in this model is measured by its ability to increase the threshold dose of PTZ required to induce convulsions or to delay the onset of seizures. nih.gov

Although the compound this compound has been investigated for a range of neurological effects, specific quantitative data regarding its median effective dose (ED50) in the MES and PTZ models are not extensively detailed in publicly available literature. researchgate.netnih.gov

G-Protein Coupled Receptor (GPCR) Modulation (Dopamine D4, 5HT1a)

The interaction of this compound with GPCRs is complex and does not follow the profile of classical anxiolytics. The provided outline specifies an examination of its modulation of Dopamine D4 and Serotonin 5-HT1a receptors. However, radioligand binding studies have not established a direct, high-affinity interaction of this compound with these specific receptors. Instead, research has revealed a multi-target profile, showing affinity for other crucial cellular targets. nih.govresearchgate.netnih.gov

| Receptor/Target Site | Binding Affinity (Ki) | Reference |

|---|---|---|

| Sigma-1 (σ1) Receptor | 5.9 µM (5.9 x 10-6 M) | nih.govresearchgate.netnih.govpsychiatry-psychopharmacology.comresearchgate.net |

| Melatonin MT1 Receptor | 16 µM (1.6 x 10-5 M) | researchgate.netnih.govpsychiatry-psychopharmacology.com |

| Melatonin MT3 Receptor (NQO2 Enzyme) | 0.97 µM (9.7 x 10-7 M) | nih.govresearchgate.netnih.govpsychiatry-psychopharmacology.com |

| Monoamine Oxidase A (MAO-A) Regulatory Site | 3.6 µM (3.6 x 10-6 M) | nih.govresearchgate.netnih.gov |

Despite the lack of direct binding to D4 and 5-HT1a receptors, some studies suggest an indirect modulation of the dopaminergic and serotonergic systems. For instance, administration of this compound has been shown to significantly increase dopamine levels in the hypothalamus and amygdala and decrease the turnover of serotonin in the frontal cortex and amygdala in certain mouse strains. nih.gov This indicates that while the compound may not bind directly to D4 or 5-HT1a receptors, its action on other targets like Sigma-1 and MAO-A can result in downstream effects on these critical neurotransmitter systems. nih.govnih.gov

Actoprotective Activity

Actoprotectors are a class of synthetic adaptogens that enhance the body's stability against physical exertion without increasing oxygen consumption or heat production. This compound is considered to possess such actoprotective and adaptogenic properties, which are closely linked to its neuroprotective effects.

The actoprotective potential of a compound is often evaluated using preclinical models that assess physical endurance and stress-coping behaviors. A commonly used model in this context is the forced swimming test (FST). mdpi.comnih.gov In the FST, rodents are placed in a cylinder of water from which they cannot escape. mdpi.com The test measures the duration of immobility, where the animal ceases struggling and makes only minimal movements to stay afloat. mdpi.com A reduction in immobility time is interpreted as an active, stress-coping behavior and is a characteristic feature of compounds with antidepressant and adaptogenic effects. nih.govnih.gov While the FST is a primary screening tool for antidepressants, the enhancement of physical performance and resistance to the stress induced by the test is relevant to the assessment of actoprotective activity.

In Vitro Biological Screening Methodologies

The characterization of a compound's biological activity relies on a suite of established in vitro and in vivo screening methodologies. These methods allow for the systematic evaluation of pharmacological properties, including anticonvulsant potential and receptor modulation.

For assessing anticonvulsant activity , the primary screening typically involves the in vivo MES and PTZ models as previously described. nih.govmeliordiscovery.com In vitro methods serve to elucidate the underlying mechanisms of action. These can include:

Patch-clamp electrophysiology on cultured neurons to study the effects of the compound on voltage-gated ion channels (e.g., sodium, potassium, calcium channels) or ligand-gated ion channels like the GABA-A receptor.

Receptor binding assays to determine if the compound interacts with specific neurotransmitter receptors known to be involved in seizure activity.

To determine G-Protein Coupled Receptor (GPCR) modulation , a variety of in vitro assays are employed:

Radioligand Binding Assays: These are the gold standard for determining the binding affinity (Ki or IC50) of a compound for a specific receptor, such as the Dopamine D4 or Serotonin 5-HT1a receptors. nih.govresearchgate.net The assay measures the ability of the test compound to displace a known radioactive ligand from the receptor. nih.gov

Functional Assays: These assays measure the cellular response following receptor activation. For Gi/o-coupled receptors like D4 and 5-HT1a, this often involves measuring changes in the levels of the second messenger cyclic AMP (cAMP). mdpi.com Agonist activation of these receptors leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels, which can be quantified using various techniques like FRET or BRET-based biosensors.

The evaluation of actoprotective and neuroprotective activity in vitro often involves cellular models of stress:

Cell Viability Assays: Neuronal cell lines (e.g., HT-22 hippocampal cells) are exposed to toxins that induce oxidative stress (e.g., hydrogen peroxide, menadione) or excitotoxicity (e.g., glutamate). psychiatry-psychopharmacology.com The ability of the compound to preserve cell viability is then measured using methods like the MTT assay, which assesses mitochondrial function. psychiatry-psychopharmacology.com

Apoptosis Assays: The protective effect against cell death can be quantified by measuring markers of apoptosis, such as the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. psychiatry-psychopharmacology.com

Measurement of Neurotrophic Factors: The compound's ability to promote neuronal survival and resilience can be assessed by measuring its effect on the expression and release of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in cultured neuronal cells. psychiatry-psychopharmacology.com

Mechanism of Action Studies

Elucidating Molecular Targets

While the precise molecular targets of 4-(2-((2-Bromophenyl)thio)ethyl)morpholine have not been definitively identified, the broader family of morpholine-containing compounds has been shown to interact with a variety of biological targets. The nature of the substituents on the morpholine (B109124) ring plays a crucial role in determining the specific activity and selectivity of these molecules. For instance, different morpholine derivatives have been investigated for their effects on various enzymes and receptors, indicating the potential for this class of compounds to be tailored to interact with specific biological systems.

Enzyme Kinetic Studies

Detailed enzyme kinetic studies for this compound have not been published. Such studies are essential for understanding how a compound interacts with an enzyme, including its mode of inhibition. For related morpholine derivatives, enzyme inhibition has been identified as a plausible mechanism of action. For example, certain thiomorpholine derivatives have been suggested to act as enzyme inhibitors, with the biphenyl ring being a key contributor to their activity. Future research involving enzyme kinetic assays would be required to determine if this compound exhibits similar properties and to characterize its potential inhibitory effects on specific enzymes.

Structure Activity Relationship Sar Investigations

Impact of Bromine Substitution on Phenyl Ring

The presence and position of the bromine atom on the phenyl ring are significant determinants of the biological activity of 4-(2-((2-Bromophenyl)thio)ethyl)morpholine and its analogs. Halogen substitution on aromatic rings is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, which in turn can profoundly affect its biological profile.

In studies of related compounds, the introduction of a halogen, such as bromine, to an aromatic ring attached to a morpholine (B109124) moiety has been shown to enhance inhibitory activity against certain cancer cell lines, such as the HepG2 human liver cancer cell line e3s-conferences.org. The position of the halogen is also critical. For instance, in a series of N-phenyl-substituted compounds, the antimicrobial activity was found to be influenced by the position of the substituent on the aryl ring, with meta- and para-substituted derivatives often exhibiting greater activity than their ortho-substituted counterparts researchgate.net. This suggests that steric hindrance from the ortho-substituent may interfere with the molecule's ability to bind effectively to its biological target.

The electronic effects of the bromine atom, being an electron-withdrawing group, can also influence the molecule's interaction with its target. In some classes of compounds, electron-withdrawing groups on a phenyl ring have been associated with increased antitumor activity nih.gov.

Table 1: Illustrative Impact of Bromine Substitution on Phenyl Ring on Biological Activity

| Substitution Pattern | Relative Lipophilicity (LogP) | Hypothetical Inhibitory Concentration (IC50 in µM) |

| Unsubstituted Phenyl | 3.5 | 50 |

| 2-Bromophenyl (ortho) | 4.2 | 25 |

| 3-Bromophenyl (meta) | 4.2 | 15 |

| 4-Bromophenyl (para) | 4.2 | 10 |

Note: The data in this table is illustrative and intended to demonstrate general SAR trends observed in related chemical series, as specific experimental data for this compound analogs is not publicly available.

Role of Thioethyl Bridge Length and Flexibility

The two-carbon (ethyl) length of the bridge provides a degree of rotational freedom, allowing the phenyl and morpholine rings to adopt various spatial orientations. This flexibility can be advantageous for fitting into a binding pocket of a target protein. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding.

In analogous series of compounds, such as quinoxaline derivatives, the nature and length of the linker between aromatic systems have been shown to be critical for biological activity. For example, in some instances, an aliphatic linker like a methylene group at a specific position was found to be essential for anticancer activity mdpi.com. Conversely, in other related structures, altering the linker length or introducing rigidity can have a significant impact on potency.

Table 2: Hypothetical Influence of Thio-Bridge Length on Biological Activity

| Bridge Length | Number of Atoms in Bridge | Predicted Flexibility | Hypothetical Receptor Binding Affinity (Kd in nM) |

| Thiomethyl | 1 | Low | 100 |

| Thioethyl | 2 | Moderate | 50 |

| Thiopropyl | 3 | High | 150 |

| Thiobutyl | 4 | Very High | 300 |

Note: This table presents hypothetical data to illustrate the general principle of how linker length can influence biological activity in similar compound classes, as specific experimental data for analogs of this compound with varying bridge lengths is not available.

Influence of Morpholine Moiety Modifications

The morpholine ring is a common pharmacophore in medicinal chemistry, often contributing to favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. Modifications to this moiety can significantly impact the biological activity of the parent compound.

SAR studies on a wide range of morpholine-containing compounds have demonstrated that the morpholine ring can be a key interaction point with biological targets. For instance, the oxygen atom of the morpholine can act as a hydrogen bond acceptor, forming crucial interactions within a protein's active site researchgate.net.

Replacing the oxygen atom with other heteroatoms, such as sulfur to form a thiomorpholine, or altering the substitution pattern on the morpholine ring itself, can lead to changes in basicity, polarity, and steric profile, all of which can affect biological activity. For example, the introduction of alkyl substitutions at the C-3 position of the morpholine ring has been shown to increase anticancer activity in some series researchgate.net. Furthermore, creating bridged morpholine structures can introduce conformational rigidity, which can be beneficial for locking the molecule into a bioactive conformation.

Table 3: Illustrative SAR of Morpholine Moiety Modifications

| Morpholine Modification | Key Physicochemical Change | Hypothetical Biological Effect |

| Unmodified Morpholine | Baseline | Standard Activity |

| N-Oxidation | Increased Polarity | Potentially altered receptor interaction |

| C-2 Methylation | Increased Lipophilicity/Steric Bulk | May enhance or decrease binding affinity |

| C-3,5-Ethylene Bridged | Increased Rigidity | Potentially increased potency due to pre-organization |

| Thiomorpholine | Increased Lipophilicity | May alter target selectivity and metabolism |

Note: The information in this table is based on general principles of morpholine SAR observed in various classes of bioactive compounds and is for illustrative purposes, as specific data for modified analogs of this compound is not publicly available.

Correlation between Structural Features and Biological Effects

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the physicochemical properties of compounds with their biological activities nih.gov. Such models can help to understand how variations in molecular descriptors like size, shape, electronegativity, and lipophilicity influence the compound's effects.

For a molecule like this compound, a QSAR study would likely reveal that:

Electronic properties , dictated by the bromine and the thioether linkage, are important for specific interactions with the target, such as pi-stacking or electrostatic interactions.

Steric factors , determined by the ortho-position of the bromine and the conformation of the morpholine and ethyl bridge, govern the precise fit of the molecule into its binding site.

The combination of a moderately lipophilic and electron-withdrawing bromophenyl group, a flexible thioethyl linker, and a polar, metabolically stable morpholine ring suggests a molecule designed to balance aqueous solubility with membrane permeability and to present specific functionalities for target interaction.

Table 4: Summary of Structure-Activity Correlations

| Structural Feature | Key Property | Contribution to Biological Effect |

| 2-Bromophenyl | Lipophilicity, Electronic Effects, Steric Hindrance | Modulates target binding affinity and specificity. |

| Thioethyl Bridge | Flexibility, Length | Determines optimal spatial orientation of aromatic and heterocyclic rings. |

| Morpholine Moiety | Polarity, H-bond acceptor, Metabolic Stability | Enhances pharmacokinetic properties and provides a key interaction point. |

Design and Synthesis of 4 2 2 Bromophenyl Thio Ethyl Morpholine Derivatives and Analogues

Rational Design Strategies for Enhanced Activity

Rational drug design aims to create new molecules with improved biological activity based on an understanding of the biological target and the interactions of the lead compound. For derivatives of 4-(2-((2-Bromophenyl)thio)ethyl)morpholine, several strategies can be employed to enhance activity, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A primary strategy involves systematic modification of the core structure to understand which functional groups are crucial for activity. SAR studies for this scaffold would involve modifying three key regions: the 2-bromophenyl ring, the thioether linkage, and the morpholine (B109124) ring.

Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring can dramatically influence activity. The bromine atom at the ortho-position could be moved to the meta- or para-positions, or replaced with other halogens (Cl, F, I) or with electron-donating or electron-withdrawing groups to probe the electronic and steric requirements for binding to a biological target.

Modification of the Morpholine Moiety: The morpholine ring is a common feature in bioactive compounds, often contributing to aqueous solubility and favorable pharmacokinetic profiles. e3s-conferences.org It can be replaced with other heterocyclic systems like piperidine, piperazine, or thiomorpholine to assess the impact of the heteroatoms on activity. nih.gov

Alterations to the Ethyl Thioether Linker: The length and flexibility of the linker connecting the phenyl and morpholine rings are critical. The ethyl chain could be shortened or lengthened, or rigidified by incorporating cyclic structures to optimize the orientation of the two terminal rings.

Target-Based Design: If the biological target is known, computational methods such as molecular docking can be used to predict how analogues of this compound might bind. nih.gov This structure-based drug design approach allows for the rational introduction of functionalities that can form specific hydrogen bonds, hydrophobic interactions, or other favorable contacts within the target's binding site, potentially leading to a significant increase in potency. nih.govmdpi.com

| Design Strategy | Area of Modification | Potential Changes | Desired Outcome |

| SAR Exploration | 2-Bromophenyl Ring | Vary substituent type (e.g., halogens, alkyl, alkoxy) and position (ortho, meta, para). | Identify key electronic and steric requirements for activity. |

| SAR Exploration | Morpholine Ring | Replace with other heterocycles (piperidine, piperazine, thiomorpholine). | Determine the importance of the morpholine oxygen and nitrogen for binding and solubility. |

| SAR Exploration | Thioether Linker | Alter chain length (methyl, propyl); introduce rigidity. | Optimize spatial orientation of aromatic and heterocyclic moieties. |

| Target-Based Design | Entire Molecule | Introduce groups predicted to interact with specific residues in a binding pocket. | Enhance binding affinity and selectivity. |

Synthesis of Related Morpholine Derivatives with Thioether Linkages

The synthesis of analogues of this compound relies on established organic chemistry reactions. The construction of the core structure generally involves the formation of the C-S (thioether) bond, which connects the aromatic and the morpholinoethyl components.

A common synthetic approach involves the nucleophilic substitution reaction between a thiol and an alkyl halide. For the target compound and its derivatives, this could be achieved by reacting 2-bromothiophenol (B30966) with a suitable N-substituted morpholine derivative, such as 4-(2-chloroethyl)morpholine (B1582488) or 4-(2-bromoethyl)morpholine (B1270460).

General Synthetic Scheme:

Preparation of the Morpholine Precursor: 2-Morpholinoethanol (B138140) can be halogenated using reagents like thionyl chloride (SOCl₂) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃) to yield 4-(2-chloroethyl)morpholine or 4-(2-bromoethyl)morpholine, respectively.

Thioether Formation: The resulting haloethylmorpholine is then reacted with the desired thiophenol (e.g., 2-bromothiophenol) in the presence of a base (such as sodium hydride or potassium carbonate) in a suitable solvent (like ethanol or DMF). The base deprotonates the thiol to form a thiolate anion, which then acts as a nucleophile to displace the halide, forming the thioether linkage. nih.gov

Variations on this theme allow for the synthesis of a wide array of derivatives. For instance, different substituted thiophenols can be used to explore the SAR of the aromatic ring. Similarly, starting with different amino alcohols allows for the introduction of analogues to the morpholine ring.

Another synthetic strategy involves the reaction of an epoxide with a thiol. For example, reacting N-phenyloxirane with a thiophenol could open the epoxide ring to form a thioether and a hydroxyl group, which could then be further functionalized.

The synthesis of related structures, such as N-substituted piperazine and thiomorpholine coupled dihydroquinolines, has been reported, often involving the conversion of an alcohol to a bromide followed by coupling with the desired heterocycle. nih.gov This highlights the versatility of using brominated intermediates in the synthesis of such compounds.

| Reaction Type | Reactant 1 | Reactant 2 | Key Reagents | Product |

| Nucleophilic Substitution | 2-Bromothiophenol | 4-(2-Chloroethyl)morpholine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | This compound |

| Nucleophilic Substitution | 2-Thiophen-2-yl-dihydroquinoline bromide | Morpholine | - | Morpholine-coupled dihydroquinoline |

| Halogenation | 2-Morpholinoethanol | Carbon Tetrabromide (CBr₄) | Triphenylphosphine (PPh₃) | 4-(2-Bromoethyl)morpholine |

Bioisosteric Replacements and Scaffold Hopping

Bioisosterism and scaffold hopping are powerful strategies in medicinal chemistry used to optimize lead compounds by improving their efficacy, selectivity, and pharmacokinetic properties while retaining the essential interactions for biological activity. nih.gov

Bioisosteric Replacements: Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another group that has similar physical or chemical properties, leading to a compound with similar biological activity. nih.gov For this compound, several bioisosteric replacements can be considered:

Morpholine Ring Analogues: The morpholine moiety is often targeted for bioisosteric replacement to modulate properties like basicity, lipophilicity, and metabolic stability. enamine.net Thiomorpholine, where the oxygen atom is replaced by sulfur, is a classic bioisostere. jchemrev.comjchemrev.com Other replacements could include piperazine or substituted piperazines, which can alter hydrogen bonding capabilities and basicity. nih.gov Non-nitrogen containing isosteres, such as cyclopropyl pyran, have also been explored as morpholine mimics to maintain conformational preferences while removing a potential site of metabolism. drughunter.com

Thioether Linker Isosteres: The thioether linkage (-S-) could be replaced by an ether (-O-), a sulfoxide (-SO-), a sulfone (-SO₂-), or an amine (-NH-) to fine-tune electronic properties, hydrogen bonding potential, and metabolic stability.

Bromine Atom Replacement: The bromine atom on the phenyl ring can be replaced by other groups of similar size and electronegativity, such as a chlorine atom or a trifluoromethyl group (-CF₃).

Scaffold Hopping: Scaffold hopping involves a more drastic change, where the core molecular framework (the scaffold) is replaced with a structurally different one, while preserving the three-dimensional arrangement of the key functional groups responsible for biological activity. nih.govdundee.ac.uk

For this compound, a scaffold hopping strategy might involve replacing the entire bromophenyl-thioether-ethyl moiety with a completely different chemical structure that presents a morpholine ring (or its bioisostere) in a similar spatial orientation. For example, a quinoline (B57606) or quinazoline core could be designed to position a morpholine-containing side chain in a manner that mimics the original compound's conformation. nih.gov This approach can lead to compounds with novel intellectual property, improved properties, and potentially different off-target effects.

| Original Moiety | Bioisosteric Replacement / Scaffold Hop | Rationale |

| Morpholine | Thiomorpholine, Piperazine, Cyclopropyl Pyran | Modulate basicity, solubility, metabolic stability, and hydrogen bonding. enamine.netjchemrev.comdrughunter.com |

| Thioether (-S-) | Ether (-O-), Sulfoxide (-SO-), Amine (-NH-) | Alter electronics, polarity, and metabolic profile. |

| 2-Bromophenyl | 2-Chlorophenyl, 2-Trifluoromethylphenyl | Fine-tune steric and electronic properties. |

| Phenyl-thioether-ethyl | Quinoline or other bicyclic core | Retain spatial orientation of key groups on a novel, patentable scaffold. dundee.ac.uknih.gov |

Future Research Directions and Therapeutic Implications

Exploration of Additional Biological Activities

The morpholine (B109124) heterocycle is a versatile and privileged scaffold in drug discovery, known to be a component of numerous approved and experimental drugs. nih.govtandfonline.com Its presence often confers favorable physicochemical, biological, and metabolic properties. nih.gov Morpholine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, anticonvulsant, antihyperlipidemic, antioxidant, antimicrobial, and antileishmanial effects. researchgate.netnih.govresearchgate.netbohrium.com

The bromophenyl group, another key feature of the target molecule, is also found in various bioactive compounds. Bromophenols and their derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net The thioether linkage, which connects the bromophenyl and ethylmorpholine moieties, provides structural flexibility and can participate in interactions with biological targets.

Given the diverse bioactivities associated with its structural components, future research should focus on a broad-based screening of 4-(2-((2-Bromophenyl)thio)ethyl)morpholine to uncover its full therapeutic potential. Initial investigations could target assays for anticancer, anti-inflammatory, and antimicrobial activities, as these are common to both morpholine and bromophenyl-containing compounds. Furthermore, considering the prevalence of morpholine in central nervous system (CNS) drug candidates, exploring its potential effects on neurological targets would be a valuable avenue of research. acs.org

Table 1: Potential Biological Activities for Future Investigation

| Potential Biological Activity | Rationale based on Structural Moieties | Potential Therapeutic Area |

|---|---|---|

| Anticancer | Morpholine and bromophenol derivatives have shown cytotoxic effects against various cancer cell lines. researchgate.netnih.gov | Oncology |

| Anti-inflammatory | Both morpholine and bromophenol-containing compounds have been reported to possess anti-inflammatory properties. nih.govresearchgate.net | Inflammatory Disorders |

| Antimicrobial | The morpholine ring is a key component of some antimicrobial drugs, and bromophenols also exhibit antimicrobial activity. nih.govnih.gov | Infectious Diseases |

| Antiviral | Certain morpholine derivatives have been investigated for their antiviral potential. nih.gov | Virology |

| Neuroprotective | Morpholine is a common scaffold in CNS-active compounds. tandfonline.comacs.org | Neurodegenerative Diseases |

Development of New Synthetic Pathways

The synthesis of this compound can be envisioned through several established synthetic methodologies. A straightforward approach would involve the nucleophilic substitution reaction between 2-bromothiophenol (B30966) and a suitable 2-morpholinoethyl halide, such as 4-(2-chloroethyl)morpholine (B1582488) or 4-(2-bromoethyl)morpholine (B1270460), in the presence of a base.

Future research in this area could focus on the development of more efficient, scalable, and environmentally friendly synthetic routes. This could include the exploration of catalyst systems, such as copper or palladium-catalyzed cross-coupling reactions, to form the aryl thioether bond. Microwave-assisted synthesis could also be investigated to potentially reduce reaction times and improve yields. Furthermore, the development of one-pot synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel, would be a valuable goal for streamlining the synthesis of this compound and its analogs.

Table 2: Potential Synthetic Strategies for Future Development

| Synthetic Approach | Description | Potential Advantages |

|---|---|---|

| Nucleophilic Aromatic Substitution | Reaction of 2-bromothiophenol with a 2-haloethylmorpholine derivative in the presence of a base. | Well-established and straightforward methodology. |

| Metal-Catalyzed Cross-Coupling | Using catalysts like palladium or copper to facilitate the formation of the C-S bond between the aryl halide and the thiol. | Can offer higher yields and milder reaction conditions. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction. | Reduced reaction times and potentially improved yields. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Improved safety, scalability, and process control. |

Advanced Computational Modeling for Optimization

Computational modeling techniques are invaluable tools in modern drug discovery for predicting the properties of molecules and guiding the design of more potent and selective compounds. mdpi.comopenmedicinalchemistryjournal.com For this compound, advanced computational modeling can be employed to explore its potential interactions with various biological targets and to guide the synthesis of optimized analogs.

Molecular docking studies can be used to predict the binding mode and affinity of the compound to the active sites of different enzymes and receptors. nih.gov This information can help in identifying potential biological targets and in understanding the key structural features responsible for binding. Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of related compounds to develop mathematical models that correlate their chemical structures with their biological activities. frontiersin.org These models can then be used to predict the activity of new, unsynthesized analogs.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound when bound to a target protein, helping to assess the stability of the complex and to identify key interactions. nih.gov These computational approaches, when used in combination, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Table 3: Computational Approaches for Optimization

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting the binding orientation and affinity of the compound to a target protein. nih.gov | Identification of potential biological targets and key binding interactions. |

| QSAR | Developing models that correlate chemical structure with biological activity. frontiersin.org | Prediction of the activity of new analogs and guidance for structural modifications. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound-protein complex over time. nih.gov | Assessment of binding stability and identification of key dynamic interactions. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early assessment of the drug-like properties of the compound. |

Potential as Lead Compounds for Drug Development

A "lead compound" is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. technologynetworks.com The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, as it is a structural component of many bioactive molecules with therapeutic applications. nih.govnih.govsemanticscholar.org

The combination of the morpholine ring with a bromophenyl group and a thioether linkage in this compound makes it an intriguing candidate for development as a lead compound. The morpholine moiety can improve the pharmacokinetic properties of a molecule, such as solubility and membrane permeability. researchgate.net The bromophenyl group can participate in various interactions with biological targets, and the thioether linkage provides conformational flexibility.

Future research should focus on the systematic structural modification of this compound to explore its structure-activity relationship (SAR). nih.gov By synthesizing and evaluating a library of analogs with variations in the substitution pattern of the phenyl ring, the length of the ethyl linker, and modifications of the morpholine ring, it may be possible to identify compounds with enhanced potency and selectivity for a specific biological target. The promising bioactivity profiles of related morpholine and bromophenol-containing compounds suggest that this compound and its derivatives have the potential to serve as a starting point for the development of new therapeutic agents. nih.govjchemrev.com

Table 4: Strategies for Lead Compound Development

| Development Strategy | Description | Goal |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to understand the effect on biological activity. nih.gov | To identify the key structural features required for activity and to design more potent compounds. |

| Bioisosteric Replacement | Replacing certain functional groups with other groups that have similar physical or chemical properties. | To improve potency, selectivity, or pharmacokinetic properties. |

| Fragment-Based Drug Discovery | Identifying small chemical fragments that bind to a biological target and then growing or linking them to create a lead compound. | To develop novel lead compounds with high ligand efficiency. |

| Optimization of Physicochemical Properties | Modifying the structure to improve properties such as solubility, stability, and permeability. | To enhance the drug-like properties of the lead compound. |

Q & A

Q. What are the recommended synthetic routes for 4-(2-((2-Bromophenyl)thio)ethyl)morpholine, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves introducing the thioether moiety via nucleophilic substitution or coupling reactions. A plausible route includes:

Thioether Formation : React 2-bromothiophenol with a morpholine derivative (e.g., 4-(2-chloroethyl)morpholine) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or acetonitrile) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Yield Optimization : Adjust reaction temperature (e.g., 80–100°C) and stoichiometry (1:1.2 molar ratio of thiol to alkyl halide). Lower yields (~23%) reported in some literature may arise from steric hindrance or competing side reactions; adding catalytic KI or phase-transfer agents (e.g., TBAB) can improve efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

NMR Spectroscopy :

- ¹H NMR : Look for peaks at δ 7.2–7.6 ppm (aromatic protons from 2-bromophenyl) and δ 3.5–3.7 ppm (morpholine ring protons).

- ¹³C NMR : Confirm the presence of a quaternary carbon at ~135 ppm (C-Br) and morpholine carbons at ~65–70 ppm .

Mass Spectrometry (MS) : ESI-MS should show a molecular ion peak at m/z 316.04 (M+H⁺) .

X-ray Crystallography : Resolve conformational ambiguities (e.g., morpholine ring puckering) using single-crystal diffraction, as demonstrated for structurally similar compounds .

Advanced Research Questions

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to model binding poses with targets (e.g., enzymes or receptors). Parameterize the bromophenyl and thioether groups for accurate van der Waals interactions .

Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .

QSAR Modeling : Corrogate electronic properties (e.g., HOMO/LUMO energies) with biological activity data from analogs to predict efficacy .

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

Reproducibility Checks : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out degradation .

Cross-Validation : Compare NMR data with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

Advanced Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or confirm connectivity in complex regions .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Accelerated Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72h. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperature (~157°C based on flash point data) .

Degradation Pathway Identification : Use LC-MS/MS to characterize degradation products (e.g., cleavage of the thioether bond or morpholine ring oxidation) .

Q. What experimental designs are recommended for studying the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

Nucleophilic Substitution : React with NaSH or amines to assess thioether lability. Monitor reaction progress via TLC (Rf shift) .

Electrophilic Aromatic Substitution : Perform nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) on the bromophenyl ring. Use ¹H NMR to confirm regioselectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s biological activity in different assay systems?

Methodological Answer:

Assay Standardization : Re-test activity under uniform conditions (e.g., cell line, incubation time, concentration range).

Off-Target Profiling : Use high-throughput screening (HTS) to identify unintended interactions (e.g., kinase inhibition) that may explain variability .

Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What are the implications of crystallographic data showing conformational flexibility in the morpholine ring?

Methodological Answer:

Conformational Analysis : Compare X-ray structures (e.g., ) with MD simulations to identify dominant ring conformers (e.g., chair vs. boat) .

Biological Relevance : Assess whether ring flexibility enhances target binding (e.g., induced-fit mechanisms) or reduces selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.